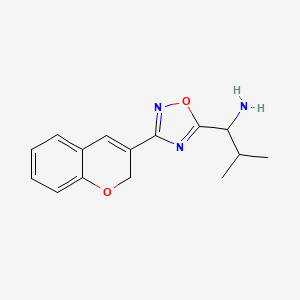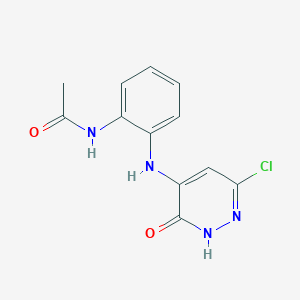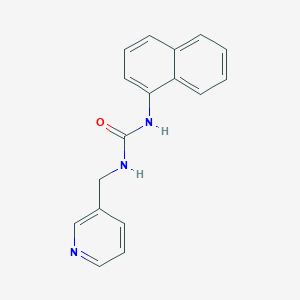
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 4-chloroquinazoline with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline compounds, and substituted quinazoline derivatives .
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its anti-lipase activity, which could have implications in treating obesity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipase, which plays a role in lipid metabolism. The compound may also interact with other proteins and pathways involved in cell signaling and proliferation, contributing to its potential anti-cancer effects .
相似化合物的比较
Similar Compounds
4-Aminoquinazoline: Known for its anti-cancer properties.
4-Chloroquinazoline: Used as an intermediate in the synthesis of various quinazoline derivatives.
4-Hydroxyquinazoline: Studied for its anti-inflammatory and anti-microbial activities.
Uniqueness
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .
属性
CAS 编号 |
61741-42-2 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16-18-14-5-3-2-4-13(14)15(20)19-16/h2-9H,10H2,1H3,(H2,17,18,19,20) |
InChI 键 |
LAYOKADKDXOBCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


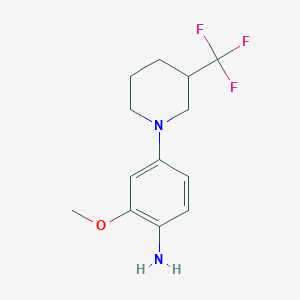
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
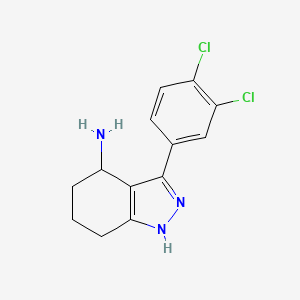

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
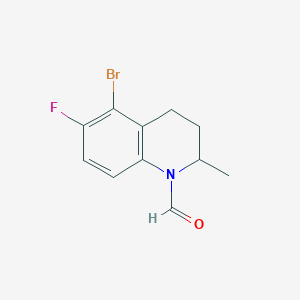
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
